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Executive Summary

Tyrphostin AG 879 is a potent, synthetic tyrosine kinase inhibitor with significant anti-

proliferative and pro-apoptotic properties. This document provides a comprehensive technical

overview of Tyrphostin AG 879, detailing its mechanism of action, its inhibitory effects on

critical cellular signaling pathways, and its applications in cancer research. Primarily known as

a selective inhibitor of the HER2/ErbB2 and TrkA receptor tyrosine kinases, AG 879 also

modulates other pathways, including those involving VEGFR-2 and STAT3. Its ability to arrest

cell growth and induce apoptosis in a wide range of cancer cell lines underscores its potential

as a valuable tool for both basic research and preclinical drug development. This guide

consolidates key quantitative data, provides detailed experimental protocols, and visualizes the

complex signaling networks affected by this compound.

Introduction to Tyrphostin AG 879
Tyrphostins are a class of compounds designed to inhibit the catalytic activity of protein

tyrosine kinases (PTKs).[1] Dysregulation of PTK signaling is a hallmark of many cancers,

making these enzymes prime targets for therapeutic intervention.[1] Tyrphostin AG 879 has

emerged as a key research compound due to its selective inhibition of specific receptor

tyrosine kinases that are crucial for tumor cell growth, proliferation, and survival. It potently

targets the HER2/ErbB2 receptor, a member of the epidermal growth factor receptor (EGFR)

family, which is frequently overexpressed in breast and ovarian cancers.[1][2] Additionally, it
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inhibits the Nerve Growth Factor (NGF) receptor, TrkA, which is implicated in the progression of

neuroblastomas and other cancers.[3][4][5] This dual inhibitory profile, combined with effects on

other signaling molecules, makes AG 879 a subject of intensive study.

Chemical and Physical Properties
The fundamental properties of Tyrphostin AG 879 are summarized below, providing essential

information for its use in experimental settings.

Property Value Reference(s)

CAS Number 148741-30-4 [1][6]

Molecular Formula C₁₈H₂₄N₂OS [1][4][7]

Molecular Weight 316.46 g/mol [4][7][8]

Appearance Crystalline solid [1][9]

Purity ≥99% [4][7]

Solubility
Soluble in DMSO (>10 mM)

and Ethanol (~25 mM)
[4][8]

Mechanism of Action and Key Molecular Targets
Tyrphostin AG 879 functions by competitively binding to the ATP-binding site within the

catalytic domain of target tyrosine kinases, thereby preventing the phosphorylation of

downstream substrates. This action blocks the initiation and propagation of signaling cascades

that drive malignant phenotypes. The primary and secondary molecular targets of AG 879 are

detailed below.

Inhibitory Profile and Selectivity
The efficacy of Tyrphostin AG 879 is defined by its half-maximal inhibitory concentration

(IC50) against various kinases. The compound demonstrates significant selectivity, particularly

for HER2 over other receptors like EGFR and PDGFR.
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Target Kinase IC50 Value Selectivity Notes Reference(s)

HER2/ErbB2 1 μM

~500-fold more

selective than for

EGFR

[6][10]

TrkA
10 μM (for

phosphorylation)

Selective for TrkA over

TrkB and TrkC
[11]

VEGFR-2 (FLK-1) ~1 μM - [1][12]

ETK Activation ~5 nM - [1]

STAT3

Phosphorylation
15 μM

Suppresses IL-6

induced

phosphorylation

[1]

5-Lipoxygenase (5-

LO)
78 nM - [13]

Inhibition of the HER2/ErbB2 Signaling Pathway
HER2 is a critical driver of cell proliferation and survival. Upon dimerization, it activates

downstream pathways, including the Ras/Raf/MAPK and PI3K/AKT cascades. Tyrphostin AG
879 directly inhibits HER2 kinase activity, leading to the suppression of these pathways.[2]

Notably, AG 879 has also been shown to decrease the expression of both HER-2 and RAF-1,

an upstream MAP kinase kinase kinase, adding another layer to its inhibitory mechanism.[2]

[12]
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Caption: Inhibition of the HER2 signaling pathway by Tyrphostin AG 879.

Inhibition of the TrkA (NGFR) Signaling Pathway
The Nerve Growth Factor (NGF) receptor, TrkA, is another key target of AG 879.[4] The

NGF/TrkA axis is vital for neuronal survival and differentiation but is also co-opted by cancer

cells, such as glioblastoma, to promote growth and maintenance.[3] By inhibiting TrkA

phosphorylation, AG 879 blocks downstream signaling, including the activation of the PI3K/AKT

pathway, thereby reducing cancer cell proliferation.[3][6]
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Caption: Inhibition of the TrkA (NGFR) signaling pathway by Tyrphostin AG 879.

Summary of Biological and Cellular Effects
Tyrphostin AG 879 induces significant dose-dependent effects on cancer cells, primarily

through the inhibition of proliferation and the induction of apoptosis.[6] Its efficacy has been

demonstrated across a diverse panel of human cancer cell lines.
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Cell Line Cancer Type Effect Concentration Reference(s)

MCF-7, SK-BR-3 Breast Cancer

Reduced cell

number, inhibited

ERK-1/2

activation

0.4 - 20 μM [12]

U118, U251 Glioblastoma

Decreased cell

proliferation,

inhibited AKT

activation

10 μM [3][14]

HL-60
Promyelocytic

Leukemia

Decreased

proliferation,

induced

apoptosis

0.5 - 50 μM

U-937
Histiocytic

Lymphoma

Decreased

proliferation,

induced

apoptosis

0.5 - 50 μM

PC-3
Prostatic

Adenocarcinoma

Decreased

proliferation,

induced

apoptosis

0.5 - 50 μM

HTB-114, etc. Leiomyosarcoma

Decreased

proliferation,

induced

apoptosis

0.5 - 50 μM

HTB-82, TE-671
Rhabdomyosarc

oma

Decreased

proliferation
0.5 - 50 μM [8]

NIH 3T3 (v-Ha-

RAS)

Transformed

Fibroblasts

Suppressed

malignant

transformation

<1 μM [8][10]

Experimental Protocols
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This section provides detailed methodologies for key assays used to characterize the effects of

Tyrphostin AG 879.

General Experimental Workflow
A typical workflow for assessing the impact of AG 879 involves cell culture, compound

treatment, and subsequent analysis of cellular and molecular endpoints.
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Caption: General experimental workflow for evaluating Tyrphostin AG 879.

Protocol: Cell Proliferation (MTT Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of AG

879.[8]

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified 5%

CO₂ incubator.

Compound Preparation: Prepare a 2X working solution of Tyrphostin AG 879 in culture

medium from a concentrated DMSO stock. Perform serial dilutions to create a range of final

concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final

concentration as the highest AG 879 dose.

Treatment: Remove the medium from the wells and add 100 µL of the 2X AG 879 working

solutions or vehicle control. Incubate for the desired time period (e.g., 48 hours).[6]
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[8]

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each

well.[8]

Measurement: Incubate overnight at 37°C to ensure complete dissolution of formazan

crystals. Measure the absorbance at 550 nm using a microplate reader, with a reference

wavelength of 690 nm.[8]

Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol: Western Blot for Protein Phosphorylation
This protocol is based on the analysis of AKT phosphorylation following AG 879 treatment.[3]

Cell Lysis: After treating cells with AG 879 as described above, wash the cells with ice-cold

PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a Lowry or

BCA protein assay.[3]

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample

buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for

the phosphorylated protein of interest (e.g., phospho-AKT, phospho-ERK) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the

signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with antibodies against the total protein (e.g., total AKT) and a loading control

(e.g., β-actin).[3]

Protocol: In Vitro Kinase Assay
This protocol outlines a general method for measuring direct kinase inhibition by AG 879.[10]

Reaction Setup: In a reaction well, combine the recombinant purified kinase, a suitable

peptide substrate, and Tyrphostin AG 879 at various concentrations in an appropriate

kinase reaction buffer.

Initiation: Initiate the kinase reaction by adding an ATP/Mg²⁺ mix containing radiolabeled [γ-

³³P]-ATP.[10]

Incubation: Allow the reaction to proceed for 40 minutes at room temperature.[10]

Termination: Stop the reaction by adding a 3% phosphoric acid solution.[10]

Substrate Capture: Spot a portion of the reaction mixture onto a P30 filtermat, which traps

the phosphorylated peptide substrate.[10]

Washing: Wash the filtermat three times with phosphoric acid to remove unincorporated [γ-

³³P]-ATP.[10]

Measurement: Measure the amount of incorporated radioactivity using a scintillation counter.

Analysis: Compare the activity in the presence of AG 879 to a control reaction (without

inhibitor) to determine the percent inhibition and calculate the IC50 value.

Conclusion and Future Directions
Tyrphostin AG 879 is a versatile and selective tyrosine kinase inhibitor that serves as an

invaluable tool for cancer research. Its well-characterized inhibitory effects on the HER2 and

TrkA signaling pathways, coupled with its ability to modulate other oncogenic signals, provide a

solid foundation for investigating the mechanisms of cancer cell proliferation and survival. The

data and protocols presented in this guide offer a comprehensive resource for scientists and

researchers aiming to utilize AG 879 in their studies. Future research may focus on its potential
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in combination therapies, the full characterization of its off-target effects, and its efficacy in

more complex in vivo models to further delineate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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